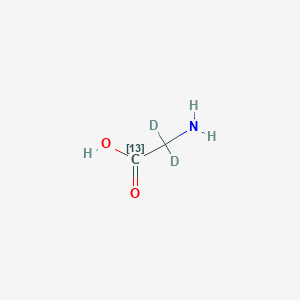

2-amino-2,2-dideuterioacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

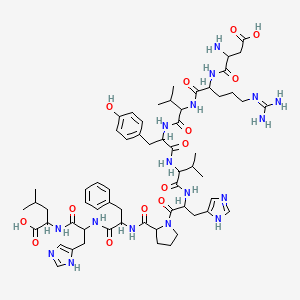

El ácido 2-amino-2,2-dideuterioacético es un análogo deuterado de la glicina, donde los átomos de hidrógeno en el carbono alfa se reemplazan con deuterio. Este compuesto es de interés debido a sus propiedades isotópicas únicas, que pueden ser útiles en varias aplicaciones de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 2-amino-2,2-dideuterioacético típicamente implica la deuteración de la glicina. Un método común es la reacción de intercambio de glicina con óxido de deuterio (D₂O) en condiciones básicas. La reacción generalmente se lleva a cabo disolviendo glicina en D₂O y agregando una base como hidróxido de sodio. La mezcla luego se calienta para facilitar el intercambio de átomos de hidrógeno con deuterio.

Métodos de producción industrial

La producción industrial del ácido 2-amino-2,2-dideuterioacético puede implicar procesos de deuteración a gran escala utilizando gas deuterio u óxido de deuterio. El proceso requiere un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto deuterado.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 2-amino-2,2-dideuterioacético puede sufrir varias reacciones químicas similares a las de la glicina. Estas incluyen:

Oxidación: El grupo amino puede oxidarse para formar iminas o nitrilos correspondientes.

Reducción: El grupo carboxilo puede reducirse para formar alcoholes o aldehídos.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno pueden usarse en condiciones ácidas o básicas.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio se usan comúnmente.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo pueden usarse en presencia de una base.

Principales productos formados

Oxidación: Formación de iminas o nitrilos.

Reducción: Formación de alcoholes o aldehídos.

Sustitución: Formación de aminoácidos o péptidos sustituidos.

Aplicaciones Científicas De Investigación

El ácido 2-amino-2,2-dideuterioacético tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto marcado con isótopos estables en espectroscopia de RMN para estudiar estructuras moleculares y dinámica.

Biología: Se emplea en estudios metabólicos para rastrear vías bioquímicas y comprender los mecanismos enzimáticos.

Medicina: Se investiga por su posible uso en el desarrollo de fármacos y estudios de farmacocinética.

Industria: Se utiliza en la producción de compuestos deuterados para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 2-amino-2,2-dideuterioacético implica su incorporación en vías bioquímicas donde puede reemplazar la glicina. La presencia de átomos de deuterio puede alterar los efectos isotópicos cinéticos, proporcionando información sobre los mecanismos de reacción y las actividades enzimáticas. Los objetivos moleculares y las vías involucradas son similares a las de la glicina, pero la sustitución de deuterio puede conducir a diferencias en las velocidades de reacción y las distribuciones de productos.

Comparación Con Compuestos Similares

Compuestos similares

Glicina: El análogo no deuterado del ácido 2-amino-2,2-dideuterioacético.

Ácido 2-amino-3,3-dideuterioacético: Otro análogo deuterado con átomos de deuterio en diferentes posiciones.

Ácido 2-amino-2,2-difluoroacético: Un análogo fluorado con diferentes propiedades químicas.

Singularidad

El ácido 2-amino-2,2-dideuterioacético es único debido a su sustitución de deuterio, que proporciona propiedades isotópicas distintas. Esto lo hace valioso para estudios que involucran efectos isotópicos cinéticos y espectroscopia de RMN. Su estabilidad y similitud con la glicina permiten que se use en varias aplicaciones bioquímicas e industriales donde se requiere el marcado isotópico.

Propiedades

Fórmula molecular |

C2H5NO2 |

|---|---|

Peso molecular |

78.072 g/mol |

Nombre IUPAC |

2-amino-2,2-dideuterioacetic acid |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,2+1 |

Clave InChI |

DHMQDGOQFOQNFH-RJODLBAVSA-N |

SMILES isomérico |

[2H]C([2H])([13C](=O)O)N |

SMILES canónico |

C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)